Specific Positioning in Otsuka's Vasopressin/Oxytocin Antagonist Chemical Matter
The 7-methyl substituted benzazepin-5-amine scaffold constitutes the core chemical matter in Otsuka Pharmaceutical's granted patent EP1902717A2, which broadly claims a series of benzoheterocyclic compounds as vasopressin and oxytocin antagonists [1]. In contrast, the unsubstituted benzazepin-5-amine (CAS 885275-16-1) or the 7-bromo variant are not specifically highlighted in this context, representing class-level scaffolds without the same proven IP anchor . This grants the 7-methyl compound a unique, defensible position for researchers developing novel non-peptide antagonists in this therapeutic class.
| Evidence Dimension | Patent-Specific Structural Claim Scope |
|---|---|
| Target Compound Data | Explicitly covered as a core component within the Markush structure of EP1902717A2 for vasopressin/oxytocin antagonism. |
| Comparator Or Baseline | 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine (CAS 885275-16-1) and 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine: Not specifically enumerated in the same context. |
| Quantified Difference | Presence vs. absence of a direct link to a specific, granted pharmaceutical composition claim. |
| Conditions | Analysis of patent EP1902717A2 by Otsuka Pharmaceutical. |
Why This Matters
For procurement in a drug discovery program focused on vasopressin/oxytocin receptors, this compound provides direct structural precedent in the patent literature, reducing downstream IP risk.
- [1] Otsuka Pharmaceutical Company, Limited. Vasopressin antagonist and oxytocin antagonist. European Patent EP1902717A2, published March 26, 2008. View Source
